[6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
CAS No.: 1311279-29-4
Cat. No.: VC2709702
Molecular Formula: C19H24F3N3
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311279-29-4 |
|---|---|
| Molecular Formula | C19H24F3N3 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 6-[4-(diethylaminomethyl)phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C19H24F3N3/c1-5-25(6-2)13-14-7-9-15(10-8-14)17-11-16(19(20,21)22)12-18(23-17)24(3)4/h7-12H,5-6,13H2,1-4H3 |
| Standard InChI Key | LJPUIUHVADHSOT-UHFFFAOYSA-N |
| SMILES | CCN(CC)CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
| Canonical SMILES | CCN(CC)CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
Introduction
[6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is a complex organic compound belonging to the category of nitrogen-containing heterocycles. It features a pyridine ring substituted with trifluoromethyl and diethylaminomethyl groups, making it an aromatic amine due to the presence of both an amine group and an aromatic pyridine ring . This compound is notable for its potential applications in pharmaceuticals and materials science, where its unique structural features may confer desirable properties.
Synthesis
The synthesis of [6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine typically involves multiple steps using various organic synthesis techniques. Common challenges include achieving high yields and purities, managing side reactions, and optimizing reaction conditions such as temperature and solvent choice. Advanced methodologies like flow chemistry can help mitigate these issues by providing better control over reaction parameters and reducing waste.
Potential Applications
This compound has potential applications in several fields:
-
Pharmaceuticals: Due to its structural features, it may interact with biological targets such as enzymes or receptors, potentially leading to therapeutic effects. Detailed biochemical studies are necessary to elucidate how its structural features influence biological activity.
-
Materials Science: The unique functional groups may confer desirable properties for various materials applications.
Comparison with Related Compounds
Other compounds in the same class, such as [6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, share similar structural features but differ in the position of the diethylaminomethyl group. This variation can significantly affect biological activity and physical properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume